

# An In-depth Technical Guide on 2-Thiazol-2-yl-benzaldehyde

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## Compound of Interest

Compound Name: 2-Thiazol-2-yl-benzaldehyde

Cat. No.: B1316073

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of **2-Thiazol-2-yl-benzaldehyde**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

## Core Molecular Data

**2-Thiazol-2-yl-benzaldehyde** is a heterocyclic compound featuring a thiazole ring attached to a benzaldehyde moiety. Its fundamental molecular characteristics are summarized below.

| Property          | Value  | Citation(s) |
|-------------------|--|-------------|
| Molecular Formula | C <sub>10</sub> H <sub>7</sub> NOS   | [1]         |
| Molecular Weight  | 189.238 g/mol  | [1]         |
| CAS Number        | 223575-69-7  | [1]         |
| Synonyms          | 2-(Thiazol-2-yl)benzaldehyde,<br>2-(1,3-thiazol-2-yl)benzaldehyde,<br>Benzaldehyde, 2-(2-thiazolyl)- | [1]         |

## Synthesis Protocols

While a specific protocol for the direct synthesis of **2-Thiazol-2-yl-benzaldehyde** is not readily available in the cited literature, the synthesis of thiazole derivatives often involves the condensation of aldehydes with other reactants. A general, representative protocol for the synthesis of thiazole derivatives from aldehydes is presented below. This multi-component reaction highlights a green chemistry approach to synthesizing the thiazole core structure.[2]

#### Representative Experimental Protocol: Green Synthesis of Thiazole Derivatives[2]

This protocol describes a multi-component reaction for the synthesis of various thiazole derivatives.

- Materials and Methods:
  - Aldehydes
  - Benzoylthiocyanate
  - Alkyl bromides
  - Ammonium acetate
  - Sodium cyanide
  - KF/Clinoptilolite nanoparticles (KF/CP NPs) as a catalyst
  - Water (as solvent)
- Procedure:
  - A mixture of the aldehyde, benzoylthiocyanate, and alkyl bromide is prepared in water.
  - Ammonium acetate, sodium cyanide, and a catalytic amount of KF/CP NPs are added to the reaction mixture.
  - The reaction is heated to 100°C and monitored for completion.
  - Upon completion, the thiazole derivative product is isolated and purified.

This method is noted for its good to excellent yields and short reaction times, representing an environmentally benign approach to thiazole synthesis.[2]

## Biological Activities and Experimental Evaluation

Thiazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[2][3][4]

### 3.1. Antifungal and Antibacterial Activity

Numerous studies have demonstrated the potent antifungal and antibacterial activities of various thiazole-containing compounds.[5][6][7] The thiazole nucleus is a key pharmacophore in many antimicrobial drugs.[3]

Representative Experimental Protocol: In Vitro Antifungal Activity Assay (Broth Microdilution Method)[5][7]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

- Materials and Methods:
  - Synthesized thiazole derivatives
  - Fungal strains (e.g., *Candida albicans*)
  - Broth medium (as per EUCAST or CLSI guidelines)
  - Dimethyl sulfoxide (DMSO) for dissolving compounds
  - Microtiter plates
- Procedure:
  - Stock solutions of the thiazole derivatives are prepared by dissolving them in DMSO.
  - Serial dilutions of the compounds are made in the broth medium in the wells of a microtiter plate.

- A standardized inoculum of the fungal strain is added to each well.
- The plates are incubated under appropriate conditions for the specific fungal strain.
- The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

### 3.2. Antioxidant Activity

Some thiazole derivatives have been investigated for their antioxidant potential.[\[2\]](#)[\[8\]](#)

Representative Experimental Protocol: DPPH Radical Scavenging Assay[\[8\]](#)

This assay is commonly used to evaluate the antioxidant activity of compounds.

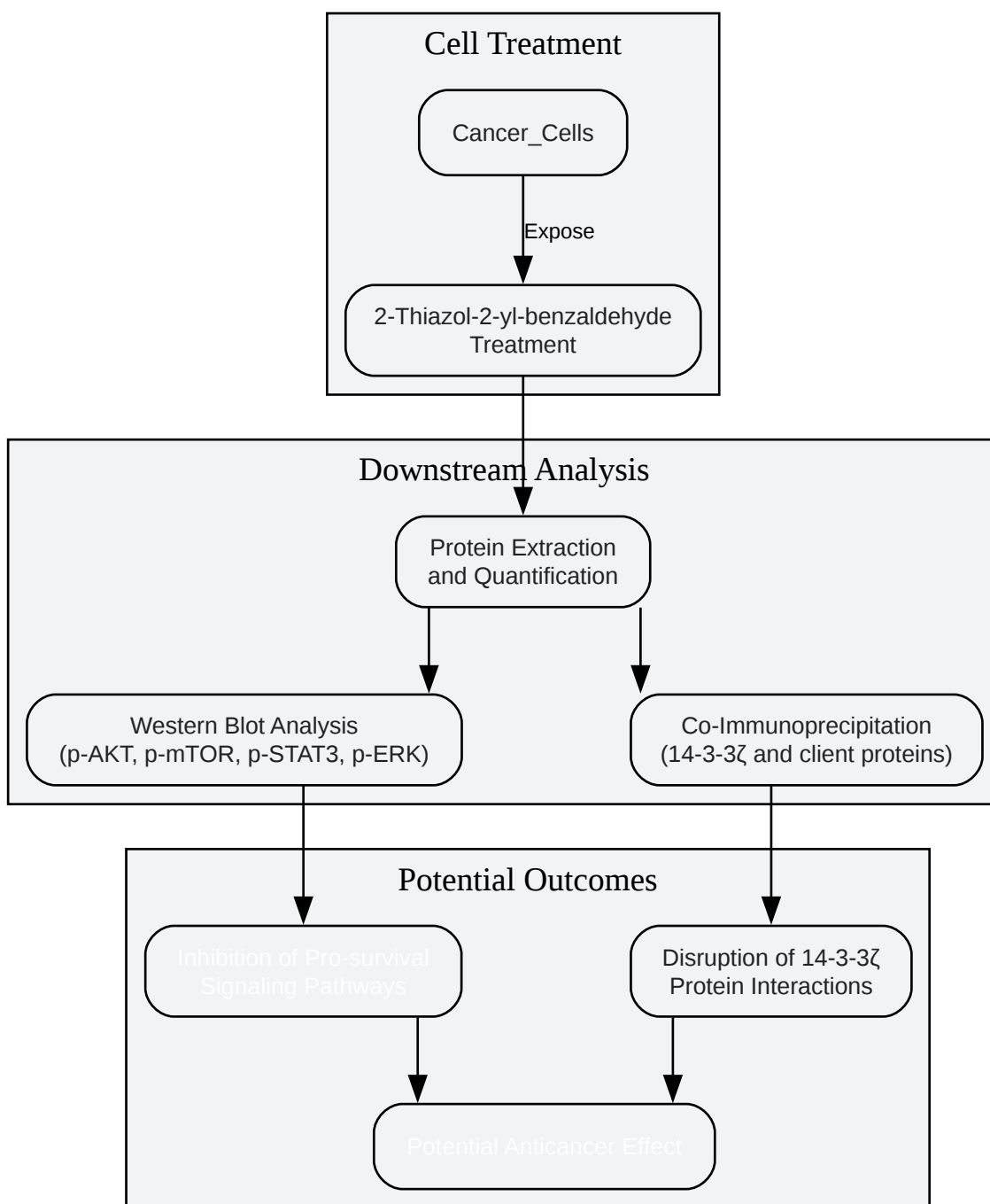
- Materials and Methods:
  - Synthesized thiazole derivatives
  - 1,1-diphenyl-2-picrylhydrazyl (DPPH) solution
  - Spectrophotometer
- Procedure:
  - A solution of the thiazole derivative is mixed with a solution of DPPH.
  - The mixture is incubated in the dark for a specified period.
  - The absorbance of the solution is measured at a specific wavelength using a spectrophotometer.
  - The percentage of DPPH radical scavenging is calculated to determine the antioxidant activity.

## Potential Signaling Pathways

While specific signaling pathways for **2-Thiazol-2-yl-benzaldehyde** are not detailed in the provided search results, benzaldehyde itself has been shown to affect multiple signaling

pathways in cancer cells.<sup>[9]</sup> It is plausible that derivatives such as **2-Thiazol-2-yl-benzaldehyde** could exhibit similar or related activities. One study indicates that benzaldehyde can suppress pathways like PI3K/AKT/mTOR, STAT3, NFκB, and ERK by regulating 14-3-3ζ-mediated protein-protein interactions.<sup>[9]</sup> Another study suggests that benzaldehyde can stimulate autophagy through the sonic hedgehog signaling pathway.<sup>[10]</sup>

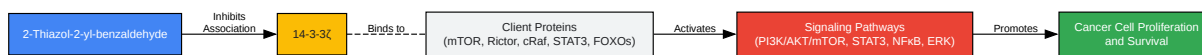
The following diagram illustrates a hypothetical workflow for investigating the effect of a benzaldehyde derivative on cancer cell signaling.



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Caption: Hypothetical workflow for investigating the impact of **2-Thiazol-2-yl-benzaldehyde** on cancer cell signaling pathways.

The following diagram illustrates a potential signaling pathway that could be modulated by a benzaldehyde derivative, based on the known effects of benzaldehyde.



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Caption: Potential mechanism of action of a benzaldehyde derivative via inhibition of 14-3-3ζ protein interactions.

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